molecular formula C11H11N3O3 B12979758 Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate

Cat. No.: B12979758
M. Wt: 233.22 g/mol
InChI Key: WNYTTWURMLXOCZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate typically involves the reaction of 3-(4H-1,2,4-triazol-4-yl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halides, alkylating agents; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield triazoline derivatives.

Scientific Research Applications

Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate involves its interaction with specific molecular targets. In medicinal applications, the triazole moiety can bind to enzymes and receptors, inhibiting their activity. For instance, triazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole ring.

    Voriconazole: Another antifungal drug with a triazole moiety.

    Itraconazole: A triazole-based antifungal medication.

Uniqueness

Methyl 2-(3-(4H-1,2,4-triazol-4-yl)phenoxy)acetate is unique due to its specific ester linkage and phenoxy group, which confer distinct chemical properties and reactivity compared to other triazole derivatives. This uniqueness makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate

InChI

InChI=1S/C11H11N3O3/c1-16-11(15)6-17-10-4-2-3-9(5-10)14-7-12-13-8-14/h2-5,7-8H,6H2,1H3

InChI Key

WNYTTWURMLXOCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)N2C=NN=C2

Origin of Product

United States

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